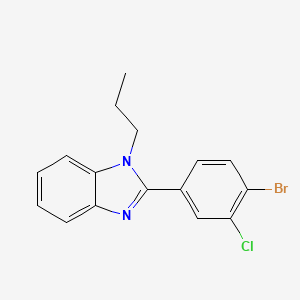
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole is a synthetic organic compound characterized by the presence of a benzimidazole ring substituted with a 4-bromo-3-chlorophenyl group and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 4-Bromo-3-chlorophenyl Group: The 4-bromo-3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring substituted with bromine and chlorine.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where the benzimidazole nitrogen is alkylated using a propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to remove halogen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic ring can facilitate binding to hydrophobic pockets within proteins, while the benzimidazole core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-chlorophenylboronic acid: This compound shares the 4-bromo-3-chlorophenyl group but differs in its functional groups and overall structure.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group but has a thiazole ring instead of a benzimidazole ring.
Uniqueness
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole is unique due to its specific combination of a benzimidazole core with a 4-bromo-3-chlorophenyl group and a propyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H14BrClN2 |
|---|---|
Peso molecular |
349.65 g/mol |
Nombre IUPAC |
2-(4-bromo-3-chlorophenyl)-1-propylbenzimidazole |
InChI |
InChI=1S/C16H14BrClN2/c1-2-9-20-15-6-4-3-5-14(15)19-16(20)11-7-8-12(17)13(18)10-11/h3-8,10H,2,9H2,1H3 |
Clave InChI |
RSMVMJIQZCCMQU-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















